Acetamidooxyacetic acid
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Overview
Description
2-Acetamidooxyacetic acid is a chemical compound with the molecular formula C4H7NO4. This compound is widely used in various fields such as agriculture, pharmaceuticals, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Acetamidooxyacetic acid can be synthesized through the reaction of glycine with chloroacetic acid in the presence of a base. The reaction typically involves heating the mixture to facilitate the formation of the desired compound.
Industrial Production Methods: In an industrial setting, the production of 2-acetamidooxyacetic acid involves large-scale reactions under controlled conditions to ensure purity and yield. The process may include purification steps such as recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Acetamidooxyacetic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride may be employed.
Substitution: Halogenating agents such as thionyl chloride can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and their derivatives.
Reduction: Alcohols and amines.
Substitution: Halogenated compounds.
Scientific Research Applications
2-Acetamidooxyacetic acid is utilized in various scientific research applications, including:
Chemistry: As a chelating agent in analytical chemistry for metal ion detection.
Biology: In biochemical studies for enzyme inhibition and protein labeling.
Medicine: As an intermediate in the synthesis of pharmaceuticals.
Industry: In the production of herbicides and other agrochemicals.
Mechanism of Action
The mechanism by which 2-acetamidooxyacetic acid exerts its effects involves its ability to chelate metal ions. This chelation can inhibit enzyme activity by binding to metal cofactors essential for enzymatic reactions. The molecular targets include metalloenzymes and metalloproteins, and the pathways involved are those related to metal ion homeostasis and enzyme regulation.
Comparison with Similar Compounds
Glycine
Iminodiacetic acid
Nitrilotriacetic acid
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Properties
CAS No. |
5382-88-7 |
---|---|
Molecular Formula |
C4H7NO4 |
Molecular Weight |
133.10 g/mol |
IUPAC Name |
2-acetamidooxyacetic acid |
InChI |
InChI=1S/C4H7NO4/c1-3(6)5-9-2-4(7)8/h2H2,1H3,(H,5,6)(H,7,8) |
InChI Key |
ONKKMSVOTHQXSC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NOCC(=O)O |
Origin of Product |
United States |
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